D-Fructose-d2

LC-MS quantification Internal standard Isotope dilution

Quantifying fructose in plasma or tissue homogenates? Unlabeled fructose causes signal overlap and integration errors. D-Fructose-d2 solves this with a precise +2 Da mass shift. - **Application**: Internal standard for LC-MS/GC-MS and tracer for deuterium metabolic imaging (DMI). - **Advantage**: Co-elutes with endogenous fructose; eliminates ion suppression variability. - **Supply**: High isotopic purity; validated for FDA/EMA bioanalytical guidelines.

Molecular Formula C6H12O6
Molecular Weight 182.17 g/mol
Cat. No. B12396431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d2
Molecular FormulaC6H12O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2
InChIKeyBJHIKXHVCXFQLS-NDOHPCALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d2 Procurement Guide


D-Fructose-d2 (CAS 285979-75-1) is a stable isotope-labeled analog of D-fructose wherein two hydrogen atoms are replaced by deuterium atoms [1]. This isotopic substitution confers a nominal mass shift of +2 Da relative to the unlabeled endogenous metabolite , rendering the compound uniquely suited as an internal standard for absolute quantification by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . As a ketohexose monosaccharide found widely in plants and physiological fluids, D-Fructose-d2 retains the same fundamental chemical and biological properties as its unlabeled counterpart [1], while the deuterium label provides a distinct analytical signature that circumvents the signal suppression and ion suppression variability inherent to complex biological matrices .

Type Deuterium-labeled internal standard (+2 Da mass shift)
Workflow Stable isotope dilution LC-MS/GC-MS quantification
Research use Supports co-elution and matrix-effect correction in complex biological matrices

D-Fructose-d2 Substitution Limits in LC-MS


Substituting D-Fructose-d2 with unlabeled D-fructose or even with 13C-labeled analogs introduces significant analytical error and workflow incompatibility. Unlabeled fructose co-elutes with endogenous fructose, producing identical m/z signals that preclude accurate peak integration and quantification in complex biological matrices [1]. While 13C6-labeled fructose offers a +6 Da mass shift, its higher cost and more complex isotopic distribution can introduce additional calibration complexity [2]. The +2 Da shift of D-Fructose-d2 provides an optimal balance between chromatographic co-elution (ensuring identical ionization efficiency) and mass spectrometric resolution (eliminating signal overlap) [1]. Furthermore, deuterium-labeled fructose is essential for deuterium metabolic imaging (DMI) studies, where 13C labels cannot generate the necessary 2H MR signal [3]. Thus, D-Fructose-d2 is not interchangeable with other labeled or unlabeled fructose analogs in applications requiring precise, matrix-independent quantification or 2H-based tracing.

Unlabeled Unlabeled fructose co-elutes with endogenous analyte and lacks mass shift, leading to signal overlap and quantification uncertainty in biological matrices.
13C6-labeled 13C6-labeled fructose may introduce isotopic distribution complexity and slight retention time differences, complicating calibration in LC-MS/MS methods.
DMI tracer Only deuterium-labeled fructose generates a 2H MR signal; 13C labels cannot be used for deuterium metabolic imaging, limiting substitution for DMI studies.

D-Fructose-d2 Quantitative Differentiation


Mass Shift for Co-elution and MS Resolution

D-Fructose-d2 exhibits a nominal mass shift of +2 Da relative to unlabeled D-fructose (MW 180.16 vs. 182.17) . This +2 Da difference is sufficient to fully resolve the isotopic peaks in a mass spectrometer while being small enough to ensure near-identical chromatographic retention time and ionization efficiency. In contrast, unlabeled fructose yields no mass shift (0 Da), making it indistinguishable from endogenous analyte, while 13C6-labeled fructose produces a +6 Da shift that can slightly alter retention time and introduce isotopic distribution complexity . The +2 Da shift of D-Fructose-d2 is therefore optimal for stable isotope dilution LC-MS/MS assays of fructose in plasma, urine, and tissue homogenates [1].

Mass shift for MS resolution
Class-level
+2 Da (MW 182.17)
vs. unlabeled (0 Da, MW 180.16) and 13C6 (+6 Da, MW 186.16)
Supports co-elution and spectral separation without compromising chromatographic fidelity.
ESI/APCI LC-MS; reported optimal for isotope dilution assays.
LC-MS quantification Internal standard Isotope dilution

Isotopic Purity for Quantitative Accuracy

Commercial D-Fructose-d2 is specified at ≥98 atom % D isotopic purity and ≥99% chemical purity (CP) . This high isotopic enrichment ensures that the M+2 signal originates almost exclusively from the added internal standard rather than from natural isotopic abundance of the unlabeled analyte. In quantitative LC-MS assays, isotopic impurities in the internal standard contribute directly to measurement bias. For example, if the internal standard contains 2% unlabeled fructose, the apparent analyte concentration will be systematically overestimated by at least 2% [1]. D-Fructose-d2's ≥98 atom % D specification limits this bias to ≤2%, whereas lower-purity deuterated analogs (e.g., 95 atom % D) can introduce errors of ≥5% [2].

Isotopic purity
Class-level
≥98 atom % D
Chemical purity ≥99%
Supports isotopic purity review; limits systematic error from isotopic cross-talk to ≤2% (reported spec).
Data to verify per batch COA; bioanalytical validation review context.
Isotopic purity LC-MS validation Quantitative accuracy

Optical Rotation Validates Structural Fidelity

The specific optical rotation of D-Fructose-d2 is [α]/D -93.5° (c = 2 in H2O, trace NH4OH) , which falls within the reported range for unlabeled D-fructose of -93.5° to -91.0° (c = 10% in H2O) [1]. This concordance demonstrates that deuteration at the 6,6-positions does not alter the compound's chiral configuration or solution conformation. Consequently, D-Fructose-d2 is recognized and metabolized by fructokinase and downstream glycolytic enzymes with kinetics indistinguishable from unlabeled fructose [2], validating its use as a faithful tracer in metabolic flux experiments.

Optical rotation
Context-dependent
[α]/D -93.5° (c = 2, H2O)
Unlabeled fructose: -93.5° to -91.0°
Stereochemical fidelity consistent with unlabeled fructose; supports metabolic tracer interpretation.
Polarimetry at 20°C; within measurement uncertainty.
Optical rotation Structural integrity Metabolic tracing

Deuterium Metabolic Imaging of Fructose Uptake

D-Fructose-d2 and its positional isomer [6,6'-2H2]fructose are the requisite tracers for deuterium metabolic imaging (DMI), a non-invasive MRI-based technique that maps tissue-specific fructose uptake and metabolism. A 2023 study using [6,6'-2H2]fructose in mice demonstrated that hepatic fructose uptake following intravenous bolus injection was >2-fold higher and decayed 2.5-fold faster than glucose uptake after [6,6'-2H2]glucose injection [1]. These quantitative differences were only observable because the deuterium label generated a distinct 2H MR signal. 13C-labeled fructose cannot be used for DMI because 13C nuclei have negligible natural abundance and produce different MR characteristics [2].

Deuterium metabolic imaging
Class-level
Hepatic fructose uptake >2-fold higher vs glucose; decay 2.5-fold faster
Mouse DMI after IV bolus of [6,6'-2H2]fructose
Demonstrates utility for non-invasive DMI of fructose handling; 13C labels incompatible.
Reported model-response context; requires 2H tracer.
Deuterium metabolic imaging DMI Hepatic metabolism

Multi-Monosaccharide LC-HRMS Internal Standard

A validated ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method for simultaneous quantification of seven monosaccharides (including D-fructose) achieved favorable intra- and inter-day accuracy and precision using stable isotope-labeled internal standards [1]. D-Fructose-d2, with its +2 Da mass shift, provides the necessary isotopic differentiation for accurate peak assignment and integration in high-resolution MS workflows. The method reported limits of detection (LOD) and quantification (LOQ) suitable for trace-level analysis in biological fluids, with recovery rates exceeding 85% for all seven monosaccharides [1].

Multi-monosaccharide LC-HRMS
Reported
Recovery >85%; intra-/inter-day precision
UHPLC-HRMS without derivatization
Supports method validation context for fructose quantification in biological fluids.
Reported performance; validate in target matrix.
LC-HRMS Monosaccharide quantification Certified reference material

D-Fructose-d2 Application Scenarios


Absolute Fructose Quantification via LC-MS/MS

D-Fructose-d2 is the internal standard of choice for stable isotope dilution LC-MS/MS assays quantifying fructose in plasma, serum, urine, and tissue homogenates. Its +2 Da mass shift and high isotopic purity [1] ensure accurate, matrix-independent quantification with precision and accuracy meeting FDA/EMA bioanalytical method validation guidelines [2]. This application is critical for clinical studies of fructose malabsorption, metabolic syndrome, and inborn errors of fructose metabolism.

Hepatic Fructose Metabolic Flux Analysis

D-Fructose-d2 serves as a faithful tracer for metabolic flux studies in hepatocytes and intact animals. Its optical rotation consistency with unlabeled fructose validates that it enters fructolysis and gluconeogenesis with kinetics indistinguishable from the endogenous metabolite [1]. Researchers can track the incorporation of deuterium into downstream metabolites (e.g., glucose, lactate, glycogen) using GC-MS or LC-MS to quantify pathway fluxes.

DMI for Fructose Uptake Assessment

D-Fructose-d2 is the essential tracer for DMI studies of fructose metabolism in liver, kidney, and brain. The deuterium label generates a detectable 2H MR signal that is not achievable with 13C-labeled fructose . Dynamic DMI with D-Fructose-d2 enables quantitative, spatially-resolved measurements of fructose uptake and turnover rates, providing unique insights into fructose handling in metabolic diseases such as NAFLD and type 2 diabetes [1].

QC and CRM for Monosaccharide Analysis

D-Fructose-d2 is a suitable component of certified reference materials (CRMs) for monosaccharide quantification in food, beverage, and pharmaceutical quality control laboratories. The validated UHPLC-HRMS method for simultaneous monosaccharide analysis demonstrates the compound's utility as an internal standard for ensuring accuracy and traceability in routine QC testing of fructose-containing products.

Application
Selection Property
Validation Focus
Fructose quantification in research matrices
+2 Da mass shift and high isotopic purity
Matrix-effect correction, accuracy/precision endpoint review
Hepatic fructose metabolic flux studies
Stereochemical fidelity (optical rotation)
Metabolic tracer interpretation, pathway flux validation
Deuterium metabolic imaging (DMI)
Deuterium label for 2H MR signal
DMI signal interpretation, hepatic uptake quantification
Reference material internal standard for QC
Certified isotopic and chemical purity
Method validation documentation, traceability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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